4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde
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Overview
Description
4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde is an organic compound that features a pyridine ring attached to an indole structure with an aldehyde functional group at the 3-position of the indole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde typically involves the condensation of pyridine derivatives with indole-3-carbaldehyde under specific reaction conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol.
Substitution: Electrophiles like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: 4-(Pyridin-4-yl)-1H-indole-3-carboxylic acid.
Reduction: 4-(Pyridin-4-yl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved often include signal transduction mechanisms where the compound acts as an inhibitor or activator .
Comparison with Similar Compounds
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- N-(pyridin-4-yl)pyridin-4-amine
Comparison: 4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde is unique due to its indole core, which imparts distinct electronic properties compared to other pyridine derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of fluorescent probes or advanced materials .
Properties
Molecular Formula |
C14H10N2O |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-pyridin-4-yl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C14H10N2O/c17-9-11-8-16-13-3-1-2-12(14(11)13)10-4-6-15-7-5-10/h1-9,16H |
InChI Key |
NAUHMRPIYPLRJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2C=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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